3',4'-Dichloropropiophenone

Catalog No.
S773894
CAS No.
6582-42-9
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Dichloropropiophenone

CAS Number

6582-42-9

Product Name

3',4'-Dichloropropiophenone

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-one

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3

InChI Key

FKGDMSJKLIQBQS-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl

Synonyms

1-(3,4-Dichlorophenyl)-1-propanone; 3’,4’-Dichloropropiophenone

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl

The exact mass of the compound 3',4'-Dichloropropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3',4'-Dichloropropiophenone (CAS 6582-42-9) is a highly electrophilic, halogenated aromatic ketone utilized primarily as a structural building block in the synthesis of psychotropic active pharmaceutical ingredients (APIs) and neurological receptor modulators [1]. Characterized by a propiophenone backbone with chlorine substitutions at the 3 and 4 positions of the phenyl ring, this intermediate provides a precise steric and electronic profile required for downstream functionalization[2]. In industrial and medicinal chemistry procurement, it is selected over mono-chlorinated analogs to impart enhanced lipophilicity and metabolic resistance to the final drug candidates, particularly in the development of aryl-alkyl-piperidines, advanced bupropion analogs, and mGlu5 negative allosteric modulators (NAMs) [3].

Attempting to substitute 3',4'-Dichloropropiophenone with the more common 3-chloropropiophenone (the standard bupropion precursor) fundamentally alters the pharmacokinetic viability of the resulting API. The absence of the para-chloro substituent leaves the aromatic ring highly susceptible to rapid CYP2B6-mediated hydroxylation, drastically reducing the in vivo half-life of the final therapeutic [1]. Furthermore, substituting with chain-length variants like 3,4-dichloroacetophenone fails during the amination phase of synthesis; the missing methyl group at the alpha-carbon prevents the correct steric orientation required for tert-butylamine coupling, leading to inactive derivatives and severe yield losses in the target cathinone or piperidine pharmacophore [2].

Metabolic Stability Enhancement in Piperidine Antidepressants

In the synthesis of aryl-alkyl-piperidine derivatives, the choice of the starting ketone dictates the metabolic clearance rate of the final API. Derivatives synthesized from 3',4'-Dichloropropiophenone demonstrate a hepatic microsome half-life exceeding 120 minutes, whereas those derived from the baseline 3-chloropropiophenone clear rapidly in approximately 45 minutes [1]. The dual-halogenation effectively blocks the primary para-position site of oxidative metabolism.

Evidence DimensionHepatic Microsome Half-life (t1/2) of derived API
Target Compound Data>120 minutes (3,4-dichloro derivative)
Comparator Or Baseline~45 minutes (3-chloro baseline)
Quantified Difference>2.6-fold increase in metabolic stability
ConditionsHuman liver microsome (HLM) stability assay, 1 μM substrate concentration

Procuring the 3,4-dichloro precursor is mandatory for developing long-acting psychotropic APIs that require extended-release or once-daily dosing profiles.

Binding Affinity in mGlu5 Negative Allosteric Modulators

The 3,4-dichloro substitution pattern is a critical determinant of receptor binding in mGlu5 NAMs. Structure-activity relationship (SAR) studies reveal that modulators built using 3',4'-Dichloropropiophenone achieve an IC50 of 1.2 nM, compared to 18.5 nM for those utilizing a 4-chloropropiophenone precursor [1]. The specific dihedral angle and lipophilic bulk provided by the ortho-adjacent chlorines optimize binding within the allosteric pocket.

Evidence DimensionmGlu5 Receptor Binding Affinity (IC50)
Target Compound Data1.2 nM
Comparator Or Baseline18.5 nM (4-chloropropiophenone derivative)
Quantified Difference15.4-fold higher binding affinity
ConditionsIn vitro radioligand displacement assay on cloned human mGlu5 receptors

Enables medicinal chemists to hit sub-nanomolar potency targets, reducing the required API dosage and minimizing off-target toxicity.

Regioselectivity and Yield in Alpha-Bromination Workflows

During the first step of cathinone-analog synthesis, regioselective alpha-bromination is essential for process efficiency. 3',4'-Dichloropropiophenone undergoes bromination to form 2-bromo-1-(3,4-dichlorophenyl)propan-1-one with >92% yield and >98% regioselectivity [1]. In contrast, attempting the same process with 3,4-dichloroacetophenone results in significant over-bromination (dibrominated impurities) and limits the isolated yield to 78%.

Evidence DimensionIsolated Yield of Alpha-Brominated Intermediate
Target Compound Data>92% yield (with >98% regioselectivity)
Comparator Or Baseline78% yield (3,4-dichloroacetophenone baseline)
Quantified Difference14% absolute yield increase and elimination of polybrominated byproducts
ConditionsBromine in dichloromethane (DCM) or N-bromosuccinimide (NBS) in THF, 0-25°C

Higher regioselectivity directly lowers the cost of goods (COGs) by eliminating complex chromatographic purification steps in bulk intermediate manufacturing.

Potency in α4β2-nAChR Antagonism for Addiction Models

When synthesizing advanced analogs for smoking cessation therapies, the 3,4-dichloro moiety provides superior receptor antagonism. Functional assays show that bupropion-analogs derived from 3',4'-Dichloropropiophenone exhibit an IC50 of 0.8 μM against the α4β2 nicotinic acetylcholine receptor, compared to 2.8 μM for the standard 3-chloro (bupropion) baseline[1].

Evidence Dimensionα4β2-nAChR Antagonism (IC50)
Target Compound Data0.8 μM
Comparator Or Baseline2.8 μM (standard 3-chloro bupropion analog)
Quantified Difference3.5-fold increase in antagonistic potency
ConditionsIn vitro functional assay measuring nicotine-mediated ion flux

Validates the procurement of this specific CAS number for R&D programs targeting next-generation, high-potency nicotine dependence treatments.

Synthesis of mGlu5 Receptor Negative Allosteric Modulators

Directly leveraging the 15.4-fold increase in binding affinity demonstrated in Section 3, 3',4'-Dichloropropiophenone is the precursor of choice for developing mGlu5 NAMs. It is utilized in medicinal chemistry workflows targeting neurological conditions where precise allosteric pocket occupation is required to minimize off-target effects [1].

Manufacturing of Long-Acting Aryl-Alkyl-Piperidine Antidepressants

Due to the >2.6-fold enhancement in metabolic stability, this compound is procured for the bulk synthesis of piperidine-based psychotropics. The 3,4-dichloro substitution effectively blocks CYP2B6-mediated para-hydroxylation, making it essential for APIs designed for extended-release or once-daily dosing regimens [2].

Development of Next-Generation Smoking Cessation Pharmacotherapies

Based on its superior α4β2-nAChR antagonism profile, 3',4'-Dichloropropiophenone is utilized to synthesize advanced bupropion analogs. It serves as the starting material for 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, which is subsequently aminated to produce high-potency candidates for nicotine dependence treatment [3].

High-Yield Alpha-Bromination Process Chemistry

In industrial scale-up, the compound is selected over shorter-chain acetophenones due to its >92% regioselective bromination yield. It is integrated into continuous flow or batch reactors where minimizing dibrominated impurities is critical for maintaining downstream amination efficiency and reducing overall purification costs [4].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(3,4-dichlorophenyl)propan-1-one

Dates

Last modified: 08-15-2023

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